2-Chloro-4-(trifluoromethoxy)pyrimidine
Overview
Description
2-Chloro-4-(trifluoromethoxy)pyrimidine (2C4TFP) is a pyrimidine derivative that is used in a variety of scientific and medical applications. It is widely used as a reagent in organic synthesis and as a building block for the synthesis of more complex compounds. It is also used in the preparation of pharmaceuticals and other compounds for research purposes. In addition, 2C4TFP has been found to possess a variety of biochemical and physiological effects, making it a useful tool for a variety of scientific and medical applications.
Scientific Research Applications
Synthesis Methods and Intermediate Roles :
- Synthesis of Herbicides : 2-Chloro-4-(trifluoromethoxy)pyrimidine derivatives have been used in the synthesis of herbicides. For example, 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, a derivative, is a key intermediate for synthesizing the herbicide trifloxysulfuron (Zuo Hang-dong, 2010).
Applications in Medicinal and Agrochemical Research :
- Trifluoromethoxylation in Medicinal Chemistry : The trifluoromethoxy group, a part of 2-Chloro-4-(trifluoromethoxy)pyrimidine, has significantly impacted medicinal, agrochemical, and materials science research. A scalable protocol for trifluoromethoxylation of functionalized pyridines and pyrimidines under mild conditions has been developed, offering valuable building blocks for drug and agrochemical discovery (Pengju Feng et al., 2016).
Development of New Compounds :
- Synthesis of Imidazoles and Pyrimidines : Substituted [4-(2,2,2-trifluoroethoxy)-2-pyridinyl]-methylthio-imidazoles and -pyrimidines have been synthesized, with their structures confirmed by X-ray crystallography. These compounds demonstrate the versatility of trifluoromethoxy pyrimidines in creating complex molecular structures (Sen Ma et al., 2016).
Research in Organic Chemistry and Material Science :
- Versatile Reagent for Functionalization : 2-Chloro-4-tetrafluorophenoxypyrimidine, closely related to 2-Chloro-4-(trifluoromethoxy)pyrimidine, has been used as a reagent for functionalizations, demonstrating the adaptability of such compounds in organic synthesis (Michael O'donnell & J. Charrier, 2016).
Agricultural Research Applications :
- Plant Growth Research : Pyrimidine derivatives, including those related to 2-Chloro-4-(trifluoromethoxy)pyrimidine, have been used in agricultural research, particularly as plant growth retardants, offering insights into the regulation of terpenoid metabolism concerning phytohormones and sterols (K. Grossmann, 1990).
Nucleophilic Substitution Studies :
- Tritiation of Pyrimidines : Studies on the tritiation of pyrimidine derivatives, including 2-Chloro-4-(trifluoromethoxy)pyrimidine, in the presence of aluminium chloride, have been conducted, showcasing the compound's utility in advanced chemical synthesis and isotopic labeling (C. Măntescu et al., 1965).
properties
IUPAC Name |
2-chloro-4-(trifluoromethoxy)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClF3N2O/c6-4-10-2-1-3(11-4)12-5(7,8)9/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYXSDTLXZFNLSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1OC(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClF3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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